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## the function of ADP in synaptic transmission

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An in-depth technical guide on the core function of ADP in synaptic transmission for researchers, scientists, and drug development professionals.

### **Executive Summary**

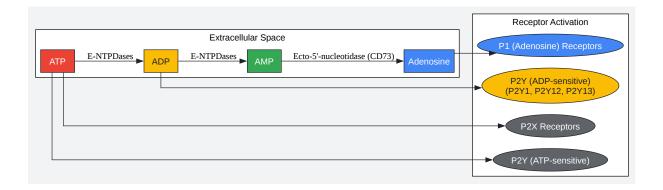
Adenosine diphosphate (ADP) is a critical purinergic signaling molecule that plays a multifaceted role in modulating synaptic transmission and plasticity throughout the central and peripheral nervous systems. As a primary agonist for several P2Y metabotropic receptors, ADP fine-tunes neuronal communication on a timescale of seconds.[1] It acts at both presynaptic and postsynaptic sites to regulate neurotransmitter release and neuronal excitability. The primary receptors mediating ADP's effects are the Gq-coupled P2Y1 receptor and the Gi/o-coupled P2Y12 and P2Y13 receptors.[1][2] Dysregulation of ADP-mediated signaling is implicated in various neurological and psychiatric conditions, making its receptors promising targets for therapeutic development. This document provides a comprehensive overview of the mechanisms of ADP action, key experimental methodologies used in its study, and quantitative data derived from seminal research.

## The Origin of ADP in the Synaptic Cleft

ADP's presence in the extracellular space is primarily a consequence of the release and subsequent enzymatic breakdown of adenosine triphosphate (ATP). ATP is co-released with classical neurotransmitters like acetylcholine, glutamate, and noradrenaline from presynaptic vesicles.[3][4][5][6] Once in the synaptic cleft, ATP is rapidly hydrolyzed by a cascade of cell-surface enzymes known as ectonucleotidases. This process sequentially breaks down ATP to ADP, then to adenosine monophosphate (AMP), and finally to adenosine, with each molecule



having distinct signaling properties.[7] This enzymatic cascade is a crucial control mechanism for purinergic signaling.



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Figure 1: Extracellular ATP Metabolism and Receptor Activation.

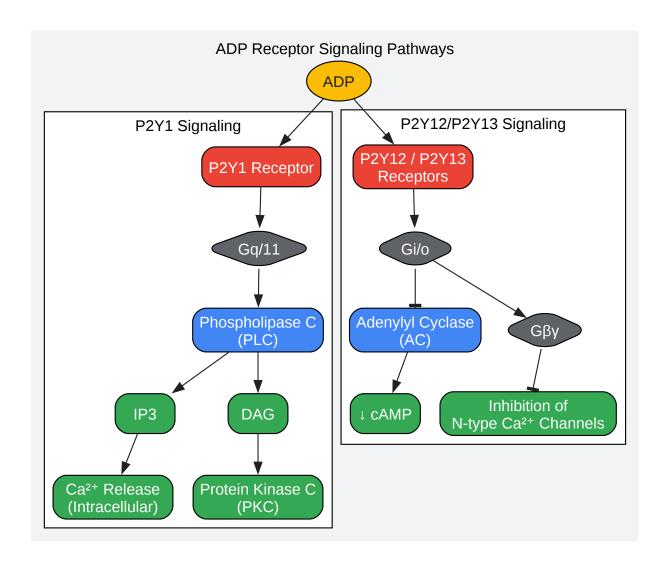
## Core ADP Receptors: P2Y1, P2Y12, and P2Y13

ADP's effects are mediated by a specific subset of the P2Y family of G protein-coupled receptors (GPCRs). The most well-characterized of these in the nervous system are P2Y1, P2Y12, and P2Y13.

- P2Y1 Receptor: This receptor is coupled to Gq/11 proteins.[1] Its activation stimulates
  phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and
  diacylglycerol (DAG). This cascade mobilizes calcium from intracellular stores and activates
  protein kinase C (PKC), influencing a wide range of cellular activities, including neuronal
  excitability and astrocytic glutamate release.[1][8][9]
- P2Y12 and P2Y13 Receptors: Both of these receptors are coupled to Gi/o proteins.[1][3]
   Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular



cyclic AMP (cAMP) levels.[1] The  $\beta\gamma$  subunits of the Gi/o protein can also directly modulate ion channels, notably inhibiting N-type and P/Q-type voltage-sensitive Ca2+ channels, which is a primary mechanism for the presynaptic inhibition of neurotransmitter release.[1][10]



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Figure 2: Canonical Signaling Pathways for ADP Receptors.

# **Presynaptic Modulation of Neurotransmitter Release**



A primary function of ADP in synaptic transmission is the modulation of neurotransmitter release from the presynaptic terminal. This is predominantly an inhibitory action mediated by P2Y12 and P2Y13 receptors.

#### **Mechanism of Inhibition**

Activation of presynaptic Gi/o-coupled P2Y12 and P2Y13 receptors inhibits the release of various neurotransmitters, including acetylcholine (ACh) at the neuromuscular junction and glutamate in the central nervous system.[3][8] The main mechanism is the inhibition of voltage-sensitive Ca2+ channels by the G $\beta\gamma$  subunit, which reduces calcium influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing the probability of vesicle fusion and neurotransmitter release.[1][10]

#### **Quantitative Data on Presynaptic Inhibition**

The inhibitory effects of ADP and its analogues have been quantified in various preparations.



Preparation	Agonist	Concentrati on	Effect	Receptor Implicated	Citation
Mouse Neuromuscul ar Junction	2-MeSADP (P2Y13 agonist)	Not specified	Prevented inhibition of MEPP frequency and EPP amplitude	P2Y13	[3]
Human Platelets	ADP	100 μΜ	57.7% reduction in Vmax of [3H]serotonin uptake	Not specified	[11]
Rat Brain Synaptic Vesicles	ADP	100 μΜ	43.2% reduction in Vmax of [3H]serotonin uptake	Not specified	[11]
Human Platelets	ADP	EC50: 10-24 μΜ	Reduction in [3H]serotonin uptake rate	Not specified	[11]

Table 1: Quantitative Effects of ADP Receptor Activation on Presynaptic Functions. MEPP = Miniature End-Plate Potential; EPP = End-Plate Potential; 2-MeSADP is a potent P2Y1, P2Y12, and P2Y13 agonist.

### **Postsynaptic and Glial Functions**

ADP also exerts significant control over postsynaptic neurons and surrounding glial cells, contributing to the overall regulation of synaptic circuits.

#### **Postsynaptic Modulation**

Postsynaptically, P2Y1 receptor activation is a key pathway. By mobilizing intracellular calcium, P2Y1 receptors can modulate the activity of various ion channels, including calcium-activated



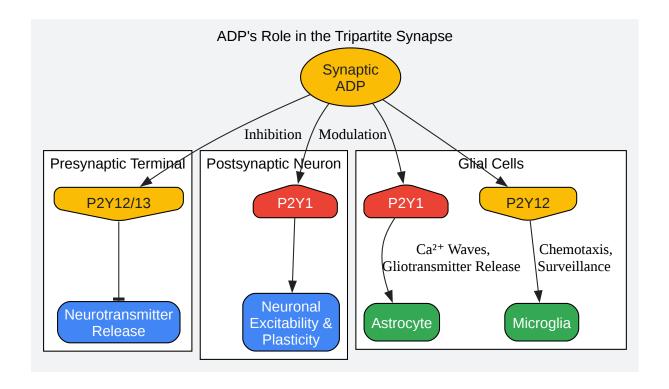
potassium channels, which can lead to membrane hyperpolarization.[10] They can also interact with and inhibit other receptors, such as the NMDA receptor, thereby impacting synaptic plasticity.[8]

#### **Role in Neuron-Glia Communication**

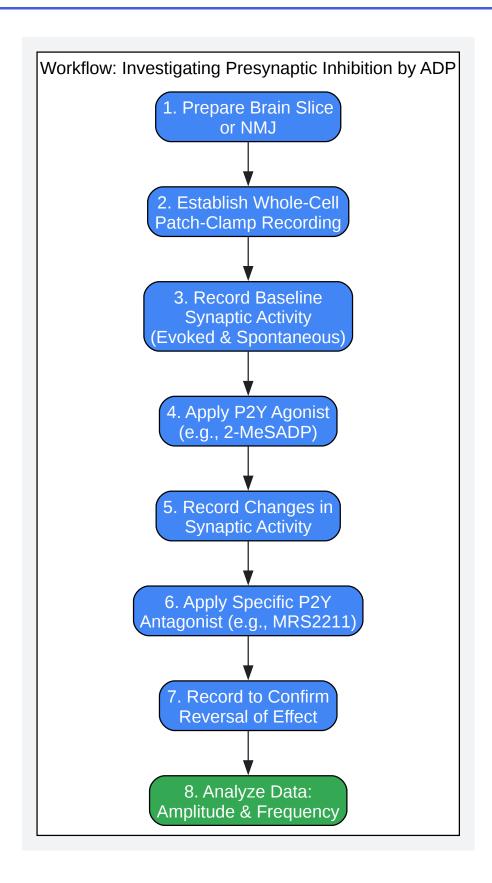
Purinergic signaling is fundamental to the communication between neurons and glial cells (astrocytes and microglia).

- Astrocytes: Astrocytes express P2Y1 receptors, and their activation can trigger the release of "gliotransmitters" like glutamate and ATP itself, which can then act on adjacent neurons to modulate their activity and synaptic transmission.[4][8][9]
- Microglia: Microglia, the resident immune cells of the CNS, exclusively express P2Y12 receptors under normal physiological conditions.[12][13][14] ADP released from neurons or astrocytes acts as a potent chemoattractant for microglia, guiding their processes toward sites of neuronal activity or injury.[12][13] This function is crucial for synaptic surveillance and the initial response to CNS damage.[12][13]









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